molecular formula C15H10ClFN2OS B2757419 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-63-4

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2757419
CAS No.: 422526-63-4
M. Wt: 320.77
InChI Key: MTAGHPPQGGJQDL-UHFFFAOYSA-N
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Description

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorine, fluorophenyl, and sulfanylidene groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, leading to the formation of dihydroquinazolinones or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones and thiols.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the quinazolinone core, along with the chloro and fluorophenyl groups, suggests potential interactions with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity profile allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with various molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and fluorophenyl groups may enhance binding affinity and specificity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-quinazolinone: Lacks the fluorophenyl and sulfanylidene groups, making it less versatile in terms of reactivity and biological activity.

    4-fluoro-3-phenylquinazolinone: Similar structure but lacks the chloro and sulfanylidene groups, affecting its chemical and biological properties.

    2-sulfanylidene-4-quinazolinone:

Uniqueness

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one stands out due to the combination of its substituents, which confer unique chemical reactivity and biological activity. The presence of the chloro, fluorophenyl, and sulfanylidene groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

422526-63-4

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.77

IUPAC Name

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21)

InChI Key

MTAGHPPQGGJQDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F

solubility

not available

Origin of Product

United States

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